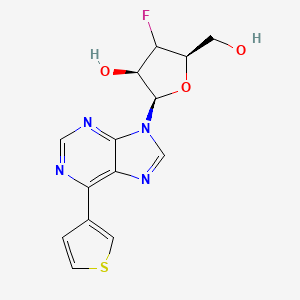
HYNIC-iPSMA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HYNIC-iPSMA is a compound used in molecular imaging, particularly for detecting prostate cancer. It consists of two main components: 6-hydrazinonicotinamide (HYNIC) and an inhibitor of prostate-specific membrane antigen (iPSMA). HYNIC is used to attach radioactive isotopes to target molecules, while iPSMA specifically inhibits prostate-specific membrane antigen, making it useful for imaging prostate cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HYNIC-iPSMA involves the conjugation of HYNIC to iPSMA. The process typically includes the following steps:
Preparation of HYNIC: HYNIC is synthesized through a series of chemical reactions involving hydrazine and nicotinic acid derivatives.
Conjugation to iPSMA: The HYNIC molecule is then conjugated to iPSMA using a coupling agent like ethylenediamine-N,N’-diacetic acid (EDDA) under mild conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This is achieved through optimized reaction conditions and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
HYNIC-iPSMA undergoes various chemical reactions, including:
Substitution Reactions: The HYNIC moiety can undergo substitution reactions to attach different radioactive isotopes.
Complexation Reactions: The compound forms complexes with metals like technetium-99m, which is used in imaging.
Common Reagents and Conditions
Reagents: Hydrazine, nicotinic acid derivatives, ethylenediamine-N,N’-diacetic acid (EDDA), technetium-99m.
Conditions: Mild reaction conditions are typically used to preserve the integrity of the iPSMA component.
Major Products
The major product formed from these reactions is the radiolabeled this compound complex, which is used for imaging prostate cancer cells .
Aplicaciones Científicas De Investigación
HYNIC-iPSMA has several scientific research applications:
Chemistry: Used as a radiolabeling agent for various molecules.
Biology: Helps in studying the expression of prostate-specific membrane antigen in biological systems.
Medicine: Primarily used in the imaging of prostate cancer through single photon emission computed tomography (SPECT) and positron emission tomography (PET).
Industry: Employed in the development of diagnostic radiopharmaceuticals
Mecanismo De Acción
HYNIC-iPSMA exerts its effects by targeting prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. The HYNIC component allows for the attachment of radioactive isotopes, enabling the visualization of cancer cells through imaging techniques. The iPSMA component specifically binds to prostate-specific membrane antigen, ensuring targeted delivery of the radiolabeled compound .
Comparación Con Compuestos Similares
Similar Compounds
68Ga-PSMA-11: Another radiolabeled compound used for imaging prostate cancer.
99mTc-EDDA/HYNIC-PSMA: Similar to HYNIC-iPSMA but uses a different chelator.
225Ac-PSMA-RGD: Combines prostate-specific membrane antigen targeting with integrin targeting for dual imaging
Uniqueness
This compound is unique due to its combination of HYNIC and iPSMA, which allows for efficient radiolabeling and specific targeting of prostate-specific membrane antigen. This makes it highly effective for imaging prostate cancer cells with minimal off-target effects .
Propiedades
Fórmula molecular |
C31H37N7O9 |
|---|---|
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C31H37N7O9/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47)/t22-,23-,24-/m0/s1 |
Clave InChI |
BBICGXJWGWIZOY-HJOGWXRNSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CN=C(C=C3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)



![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)



![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)



